

# The Post-Antibiotic Effect of ACH-702: A Technical Overview

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## Compound of Interest

Compound Name: Ach-702

Cat. No.: B1665432

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## An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the post-antibiotic effect (PAE) of **ACH-702**, a novel isothiazoloquinolone antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacodynamic properties of this compound.

## Quantitative Analysis of ACH-702 Post-Antibiotic Effect

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent. For **ACH-702**, in vitro studies have demonstrated a significant PAE against staphylococcal species.

Data from available studies indicates that **ACH-702** exhibits a post-antibiotic effect of greater than one hour against both laboratory and clinical strains of staphylococci when exposed to a concentration of 10 times the Minimum Inhibitory Concentration (MIC).<sup>[1][2]</sup> This duration is reported to be comparable to that of moxifloxacin under similar experimental conditions.<sup>[1][2]</sup>

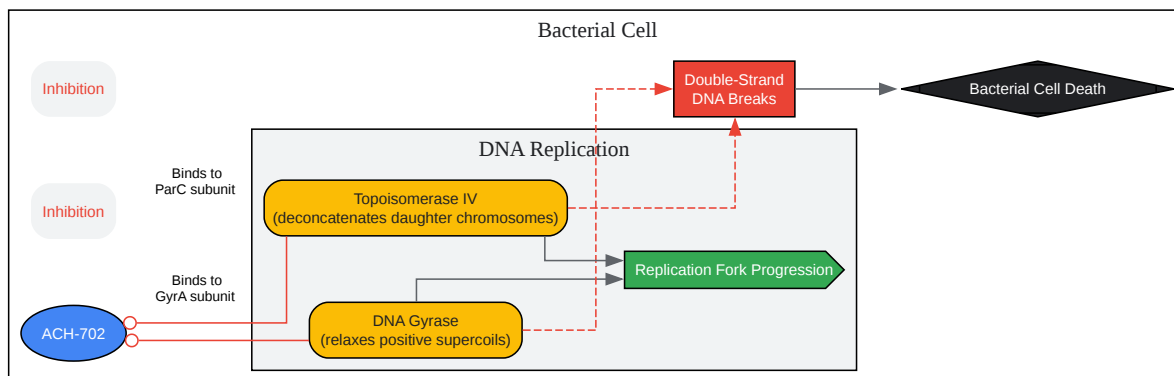
Compound	Organism(s)	Concentration	PAE Duration (hours)
ACH-702	Staphylococcus spp. (laboratory and clinical strains)	10 x MIC	> 1.0
Moxifloxacin	Staphylococcus spp.	10 x MIC	Similar to ACH-702

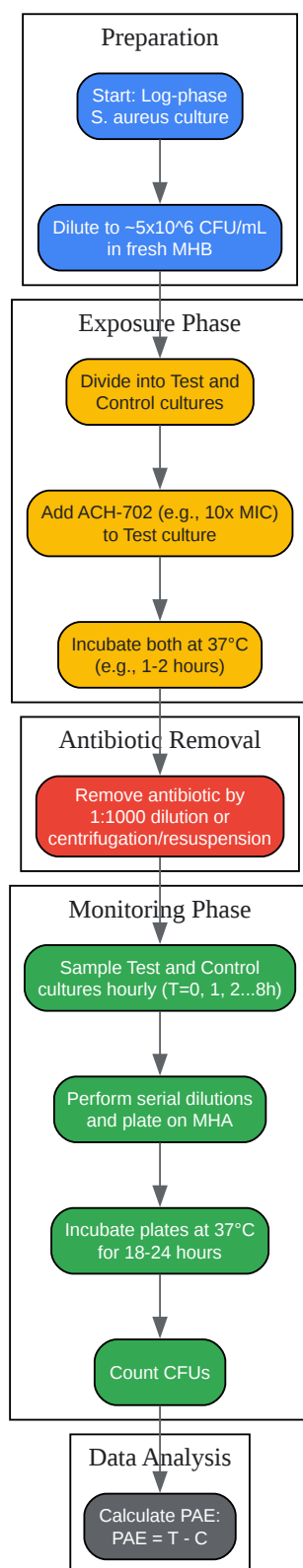
Table 1: Summary of In Vitro Post-Antibiotic Effect of **ACH-702**

## Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

**ACH-702**, as an isothiazoloquinolone, exerts its bactericidal activity by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.<sup>[1][2]</sup> This dual-targeting mechanism is a key attribute of this class of antibiotics and contributes to its potent activity, including against strains resistant to other quinolones.

The mechanism involves the stabilization of the enzyme-DNA complex, which leads to the inhibition of DNA replication and the generation of double-strand DNA breaks, ultimately resulting in bacterial cell death.





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## References

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- 2. Pharmacodynamics of moxifloxacin and levofloxacin against Staphylococcus aureus and Staphylococcus epidermidis in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
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